molecular formula C8H5BrN2O2 B6246260 7-bromo-1H-indazole-5-carboxylic acid CAS No. 1782550-47-3

7-bromo-1H-indazole-5-carboxylic acid

Cat. No. B6246260
CAS RN: 1782550-47-3
M. Wt: 241
InChI Key:
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Description

7-bromo-1H-indazole-5-carboxylic acid is a chemical compound with the CAS Number: 1782550-47-3 . It has a molecular weight of 241.04 . The compound is typically stored at room temperature and is available in powder form .


Synthesis Analysis

The synthesis of indazoles, including 7-bromo-1H-indazole-5-carboxylic acid, has been the subject of recent research . Strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The InChI code for 7-bromo-1H-indazole-5-carboxylic acid is 1S/C8H5BrN2O2/c9-6-2-4 (8 (12)13)1-5-3-10-11-7 (5)6/h1-3H, (H,10,11) (H,12,13) . This code provides a specific identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

7-bromo-1H-indazole-5-carboxylic acid is a powder that is stored at room temperature . It has a molecular weight of 241.04 .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Indazole derivatives, including 7-bromo-1H-indazole-5-carboxylic acid, constitute a key structural moiety in pharmaceutically relevant compounds. Researchers have investigated its potential as a building block for novel drugs. For instance, modifications of the indazole scaffold have led to compounds with antitumor, anti-HIV, anti-inflammatory, and antidepressant activities .

Neurological Disorders and Radioligands

Structurally optimized N-alkyl-substituted indazole-5-carboxamides have been developed as potential drug candidates for treating Parkinson’s disease (PD) and other neurological disorders. Additionally, these compounds serve as radioligands for diagnostic purposes in neuroimaging studies .

Anti-Inflammatory Properties

Studies have explored the anti-inflammatory effects of indazole derivatives, including 7-bromo-1H-indazole-5-carboxylic acid. These compounds may modulate inflammatory pathways, making them relevant for conditions associated with inflammation .

Antimicrobial Activity

Researchers have investigated the antimicrobial potential of indazole derivatives. While specific studies on 7-bromo-1H-indazole-5-carboxylic acid are limited, its structural similarity to other indazole compounds suggests that it may exhibit antibacterial or antifungal properties .

Chemical Synthesis and Methodology

Indazole derivatives are valuable intermediates in organic synthesis. Researchers use them as building blocks to create more complex molecules. 7-bromo-1H-indazole-5-carboxylic acid can participate in various synthetic routes, contributing to the development of new methodologies .

Contraceptive Research

Although less explored, indazole derivatives have been investigated for their contraceptive activities. While specific studies on 7-bromo-1H-indazole-5-carboxylic acid are scarce, its structural features make it an interesting candidate for further research in this area .

Safety and Hazards

The compound is considered hazardous and may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Future Directions

Indazole-containing compounds have a wide variety of medicinal applications . Therefore, much effort has been spent in recent years to develop synthetic approaches to indazoles . The future directions of research on 7-bromo-1H-indazole-5-carboxylic acid could involve exploring its potential medicinal properties and developing more efficient synthesis methods .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 7-bromo-1H-indazole-5-carboxylic acid involves the bromination of 1H-indazole-5-carboxylic acid followed by the introduction of a carboxylic acid group.", "Starting Materials": [ "1H-indazole-5-carboxylic acid", "Bromine", "Acetic acid", "Sodium acetate", "Hydrogen peroxide", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: Dissolve 1H-indazole-5-carboxylic acid in acetic acid and add bromine dropwise with stirring. Maintain the temperature at 0-5°C. After the addition is complete, stir the reaction mixture for an additional 2 hours at room temperature.", "Step 2: Add sodium acetate to the reaction mixture and stir for 30 minutes.", "Step 3: Add hydrogen peroxide to the reaction mixture and stir for 1 hour.", "Step 4: Add sodium hydroxide to the reaction mixture to adjust the pH to 7-8.", "Step 5: Extract the product with ethyl acetate and wash with water.", "Step 6: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain 7-bromo-1H-indazole-5-carboxylic acid as a white solid." ] }

CAS RN

1782550-47-3

Molecular Formula

C8H5BrN2O2

Molecular Weight

241

Purity

95

Origin of Product

United States

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